REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:16][C:17]([CH3:18])=[O:19]>>[c:2]1([C:17]([CH3:16])([CH3:18])[OH:19])[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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COc1ccc(F)cc1C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |